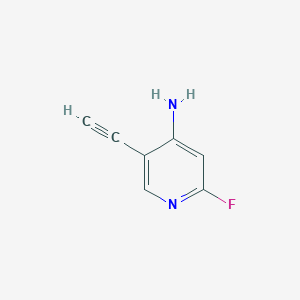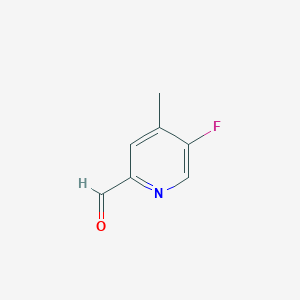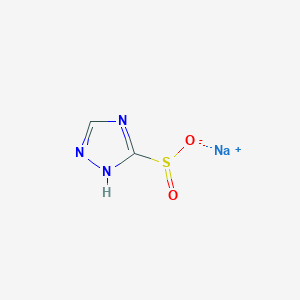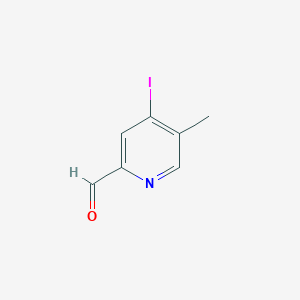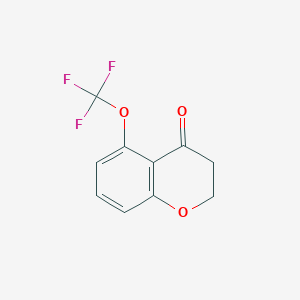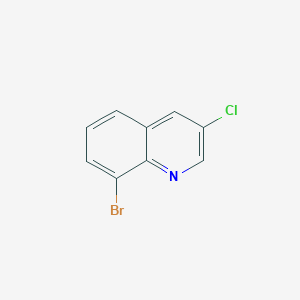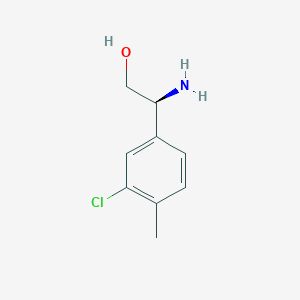
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol is a chiral compound with a specific stereochemistry. It contains an amino group, a fluorine atom, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 3-buten-1-amine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere using solvents like dichloromethane or tetrahydrofuran, with catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Wissenschaftliche Forschungsanwendungen
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the amino and phenol groups.
Pathways Involved: Modulation of signaling pathways related to inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol: The enantiomer of the compound with different stereochemistry.
3-(1-Aminobut-3-en-1-yl)-4-chlorophenol: A similar compound with a chlorine atom instead of fluorine.
3-(1-Aminobut-3-en-1-yl)-4-bromophenol: A similar compound with a bromine atom instead of fluorine.
Uniqueness
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
3-[(1S)-1-aminobut-3-enyl]-4-fluorophenol |
InChI |
InChI=1S/C10H12FNO/c1-2-3-10(12)8-6-7(13)4-5-9(8)11/h2,4-6,10,13H,1,3,12H2/t10-/m0/s1 |
InChI-Schlüssel |
DEBLDQWUAUYFIO-JTQLQIEISA-N |
Isomerische SMILES |
C=CC[C@@H](C1=C(C=CC(=C1)O)F)N |
Kanonische SMILES |
C=CCC(C1=C(C=CC(=C1)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
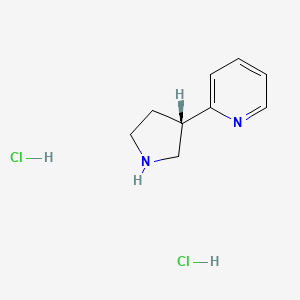

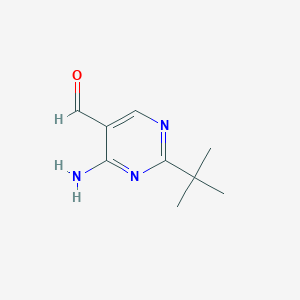
![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)
